2-Methylquinolin-3-amine dihydrochloride
Description
2-Methylquinolin-3-amine dihydrochloride (CAS No. 1955493-49-8) is a quinoline derivative with the molecular formula C₁₀H₁₂Cl₂N₂ and a molecular weight of 231.12 g/mol . As a dihydrochloride salt, it contains two molecules of hydrochloric acid bound to the amine groups, enhancing its solubility in polar solvents compared to the free base form . This compound is utilized in pharmaceutical research, particularly in studies targeting neurological pathways, due to its structural similarity to bioactive quinoline derivatives .
Properties
CAS No. |
1955493-49-8; 21352-22-7 |
|---|---|
Molecular Formula |
C10H12Cl2N2 |
Molecular Weight |
231.12 |
IUPAC Name |
2-methylquinolin-3-amine;dihydrochloride |
InChI |
InChI=1S/C10H10N2.2ClH/c1-7-9(11)6-8-4-2-3-5-10(8)12-7;;/h2-6H,11H2,1H3;2*1H |
InChI Key |
UZJIQCRFBNJRKY-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC=CC=C2C=C1N.Cl.Cl |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylquinolin-3-amine dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2-methylquinoline.
Amination: The 2-methylquinoline undergoes an amination reaction to introduce the amine group at the 3-position.
Formation of Dihydrochloride Salt: The resulting 2-methylquinolin-3-amine is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production methods for 2-Methylquinolin-3-amine dihydrochloride may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Methylquinolin-3-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline ring or the amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various substituted quinoline derivatives .
Scientific Research Applications
2-Methylquinolin-3-amine dihydrochloride has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and antiviral activities.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules used in various chemical industries .
Mechanism of Action
The mechanism of action of 2-Methylquinolin-3-amine dihydrochloride involves its interaction with specific molecular targets. For example, in anticancer research, it may inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The compound’s quinoline moiety allows it to bind to DNA or proteins, disrupting their normal function and leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares 2-Methylquinolin-3-amine dihydrochloride with analogous quinoline-based hydrochlorides and dihydrochlorides:
Key Observations:
- Salt Form: Dihydrochloride salts (e.g., 2-Methylquinolin-3-amine dihydrochloride) exhibit higher aqueous solubility than hydrochloride salts due to the additional HCl molecule, which enhances ionization .
- Substituent Effects: Methyl/Amino Groups: The methyl group at C2 and amine at C3 in 2-Methylquinolin-3-amine dihydrochloride contribute to its compact structure, favoring blood-brain barrier penetration in neurological studies . Bulkier Groups: Compounds like 6,7-Dimethoxy-N-(3-phenoxyphenyl)quinolin-4-amine hydrochloride (MW 408.88) have larger substituents, which may reduce solubility but improve target specificity in kinase inhibition .
Commercial Availability and Research Use
- 2-Methylquinolin-3-amine dihydrochloride is available from suppliers like CymitQuimica at €136.00/1g, reflecting its niche research application .
- Analogues such as [(2-methyltetrahydroisoquinolinyl)methyl]amine dihydrochloride (CAS 54329-62-3) are marketed for neuropharmacology studies, emphasizing the demand for structurally diverse quinoline derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
